molecular formula C4H7N5O3S2 B12920576 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 113411-20-4

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B12920576
CAS No.: 113411-20-4
M. Wt: 237.3 g/mol
InChI Key: XGWOUJYLRFBCTB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the chlorination and oxidation of 2-acetylamino-5-mercapto-1,3,4-thiadiazole. This process includes the following steps :

    Chlorination: 2-acetylamino-5-mercapto-1,3,4-thiadiazole is dissolved in a mixture of acetic acid and water, cooled to -2°C, and then chlorinated. The reaction temperature is maintained below 5°C.

    Oxidation: The chlorinated product is then oxidized to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfonamide derivatives, while substitution reactions can yield a variety of functionalized thiadiazole compounds .

Mechanism of Action

The mechanism of action of 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it inhibits water permeability of membranes by interacting with aquaporins . This interaction can affect various physiological processes, making it a valuable compound in medical research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide apart is its specific functional groups and the unique combination of the thiadiazole ring with the sulfonamide and acetamide groups. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industry .

Properties

CAS No.

113411-20-4

Molecular Formula

C4H7N5O3S2

Molecular Weight

237.3 g/mol

IUPAC Name

2-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C4H7N5O3S2/c5-1-2(10)7-3-8-9-4(13-3)14(6,11)12/h1,5H2,(H2,6,11,12)(H,7,8,10)

InChI Key

XGWOUJYLRFBCTB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NC1=NN=C(S1)S(=O)(=O)N)N

Origin of Product

United States

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